![molecular formula C21H18N4O2 B2631518 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide CAS No. 941962-93-2](/img/structure/B2631518.png)
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
The chemical compound ‘2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide’ belongs to the class of organic compounds known as phenylpyrazoles . It is a versatile material used in scientific research. Its unique structure allows for diverse applications, such as drug development and catalysis.
Synthesis Analysis
The synthesis of pyrazoloazines, an interesting array of fused heterocyclic systems, has been developed in the last decade . The condensation of 5-aminopyrazole with various bielectrophilic moieties results in the formation of pyrazoloazines .Molecular Structure Analysis
The molecular structure of ‘this compound’ is unique and allows for various applications, making it a valuable tool for studying biological processes and developing new therapies.Chemical Reactions Analysis
The synthesis of differently substituted pyrazoloazines by a broad range of organic reactions has been reported . For example, Abdelhamid et al. reported the synthesis of 7-(furan-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidine using a similar synthetic strategy from the reaction of 5-aminopyrazole .Scientific Research Applications
Radioligand Development for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally related to 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide, has been reported as selective ligands for the translocator protein (18 kDa) (TSPO). These compounds, like DPA-714, were designed for in vivo imaging using positron emission tomography (PET) by incorporating a fluorine atom in their structure, which allows labeling with fluorine-18. This application is critical for the study of various neurological disorders where TSPO expression is altered (Dollé et al., 2008).
Antioxidant, Analgesic, and Anti-inflammatory Activities
Compounds related to this compound have been synthesized and evaluated for their biological activities. A study demonstrated the synthesis of a new compound with noticeable DPPH radical scavenging activity, alongside analgesic and anti-inflammatory activities, which compares favorably with standard treatments (Nayak et al., 2014).
Anticancer Applications
A series of substituted 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives, structurally akin to the compound , was synthesized and evaluated for their ability to inhibit the growth of H322 lung cancer cells through the induction of apoptosis. This research underscores the potential of such compounds in developing anticancer therapies, particularly for cancers with mutated p53 genes (Lv et al., 2012).
Antimicrobial Activity
Another significant application involves the synthesis of novel heterocycles incorporating the antipyrine moiety, which demonstrated potent antimicrobial activities. This implies that derivatives of this compound might hold potential as new antimicrobial agents, pending further investigation into their spectrum of activity and mechanism of action (Bondock et al., 2008).
Mechanism of Action
Target of Action
Similar compounds bearing a 4-oxo-pyridazinone moiety have been identified as potential c-met kinase inhibitors . The c-Met kinase plays a crucial role in cellular growth, survival, and migration .
Mode of Action
Similar compounds have shown to inhibit c-met kinase, which could lead to the inhibition of the downstream signaling pathways .
Biochemical Pathways
The inhibition of c-met kinase can affect various downstream signaling pathways, including the pi3k/akt and mapk pathways, which are involved in cell survival and proliferation .
Result of Action
The inhibition of c-met kinase by similar compounds has been associated with anti-tumor activity against various cancer cell lines .
properties
IUPAC Name |
N-(3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-15-6-5-9-17(12-15)22-20(26)14-24-10-11-25-19(21(24)27)13-18(23-25)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIIXENBEMVEFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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